molecular formula C12H11FO3 B13937777 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol

2-Fluoro-3-(methoxymethoxy)-1-naphthalenol

Cat. No.: B13937777
M. Wt: 222.21 g/mol
InChI Key: NBIKENXEOVGFEE-UHFFFAOYSA-N
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Description

2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is an organic compound that belongs to the class of naphthalenols. This compound is characterized by the presence of a fluorine atom, a methoxymethoxy group, and a hydroxyl group attached to a naphthalene ring. The unique combination of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol typically involves multiple steps, starting from commercially available precursors. One common method involves the introduction of the fluorine atom through a nucleophilic substitution reaction, followed by the protection of the hydroxyl group with a methoxymethoxy group. The final step involves the deprotection of the hydroxyl group to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(methoxymethoxy)-1-naphthalenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or the methoxymethoxy group.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 2-Fluoro-3-(methoxymethoxy)-1-naphthaldehyde, while substitution of the fluorine atom can produce 2-Amino-3-(methoxymethoxy)-1-naphthalenol.

Scientific Research Applications

2-Fluoro-3-(methoxymethoxy)-1-naphthalenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(methoxymethoxy)-1-naphthalenol involves its interaction with specific molecular targets and pathways. The fluorine atom and methoxymethoxy group can influence the compound’s binding affinity and selectivity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-methoxybenzoic acid
  • 2-Fluoro-3-methylbenzoic acid
  • 2-Fluoro-3-methoxyprop-2-enyl anilides

Uniqueness

2-Fluoro-3-(methoxymethoxy)-1-naphthalenol is unique due to the presence of both a fluorine atom and a methoxymethoxy group on the naphthalene ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H11FO3

Molecular Weight

222.21 g/mol

IUPAC Name

2-fluoro-3-(methoxymethoxy)naphthalen-1-ol

InChI

InChI=1S/C12H11FO3/c1-15-7-16-10-6-8-4-2-3-5-9(8)12(14)11(10)13/h2-6,14H,7H2,1H3

InChI Key

NBIKENXEOVGFEE-UHFFFAOYSA-N

Canonical SMILES

COCOC1=CC2=CC=CC=C2C(=C1F)O

Origin of Product

United States

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